molecular formula C17H20N4OS2 B2581217 N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 708280-22-2

N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2581217
CAS RN: 708280-22-2
M. Wt: 360.49
InChI Key: JWINMZUEEZZWTK-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as MPTP, and it is a thieno[2,3-d]pyrimidine derivative that has shown promising results in various scientific studies.

Scientific Research Applications

Parkinson’s Disease Research

Leucine-rich repeat kinase 2 (LRRK2): has been genetically linked to Parkinson’s disease (PD) through genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, leads to increased kinase activity. As a result, LRRK2 kinase inhibitors are promising candidates for PD treatment. SMR000077368, with its selective inhibition of LRRK2, could play a crucial role in modulating disease progression .

Cancer Therapeutics

SMR000077368’s unique chemical structure makes it an intriguing candidate for cancer research. Researchers are investigating its potential as an anticancer agent. By targeting specific pathways or proteins, this compound may exhibit antiproliferative effects against cancer cells .

Antibacterial Agents

The thiazol-2-amine moiety in SMR000077368 suggests possible antibacterial properties. Researchers are exploring its effectiveness against bacterial pathogens. Understanding its mechanism of action and potential synergy with existing antibiotics could lead to novel antibacterial therapies .

Neurodegenerative Disorders Beyond PD

Given its impact on LRRK2, SMR000077368 might extend beyond PD. Investigating its effects in other neurodegenerative disorders, such as Alzheimer’s disease or amyotrophic lateral sclerosis (ALS), could reveal new therapeutic avenues .

Kinase Inhibitor Development

SMR000077368’s kinase inhibitory activity opens doors for broader applications. Researchers are studying its effects on other kinases beyond LRRK2. By understanding its selectivity profile, they can optimize it for specific kinase targets in various diseases .

Drug Safety and Pharmacodynamics

In vivo safety and pharmacodynamic studies are essential for any potential drug candidate. Researchers are evaluating SMR000077368’s safety profile, tissue distribution, and pharmacological effects. These studies provide critical insights into its clinical viability .

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS2/c1-3-14(23-10-1)13-11-24-17-15(13)16(19-12-20-17)18-4-2-5-21-6-8-22-9-7-21/h1,3,10-12H,2,4-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWINMZUEEZZWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C(=CSC3=NC=N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine

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